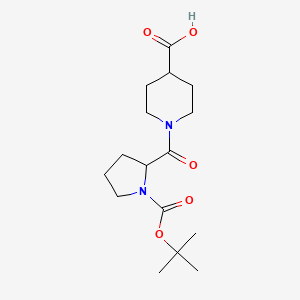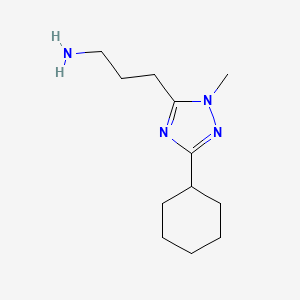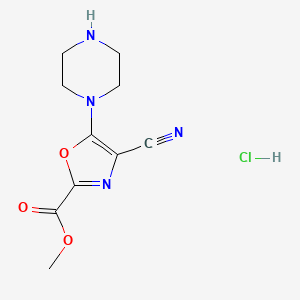
Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of oxazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Esterification: The carboxylate group can be introduced through an esterification reaction using methanol and an appropriate acid catalyst.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction optimization.
化学反应分析
Types of Reactions
Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the compound with fewer double bonds or cyano groups.
科学研究应用
Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Pharmaceuticals: It can be used in the development of pharmaceutical formulations for the treatment of various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and targets.
作用机制
The mechanism of action of Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, enzymes, or ion channels, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride can be compared with other similar compounds such as:
Methyl 4-cyano-5-(morpholin-1-yl)-1,3-oxazole-2-carboxylate: This compound has a morpholine ring instead of a piperazine ring, which may result in different biological activities and properties.
Methyl 4-cyano-5-(piperidin-1-yl)-1,3-oxazole-2-carboxylate: This compound has a piperidine ring instead of a piperazine ring, which may also result in different biological activities and properties.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
属性
分子式 |
C10H13ClN4O3 |
|---|---|
分子量 |
272.69 g/mol |
IUPAC 名称 |
methyl 4-cyano-5-piperazin-1-yl-1,3-oxazole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H12N4O3.ClH/c1-16-10(15)8-13-7(6-11)9(17-8)14-4-2-12-3-5-14;/h12H,2-5H2,1H3;1H |
InChI 键 |
CTKRLBZFZVGGFG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=C(O1)N2CCNCC2)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


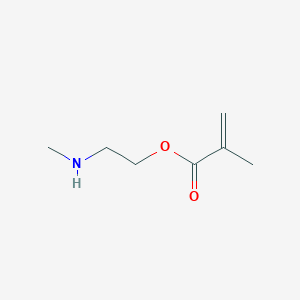
![5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B13479885.png)
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B13479901.png)
![2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13479924.png)
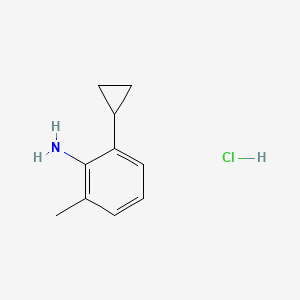

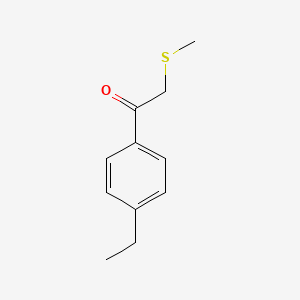
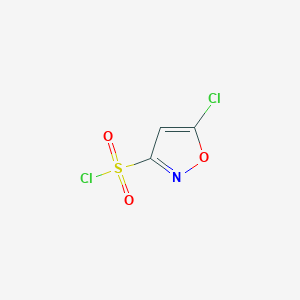
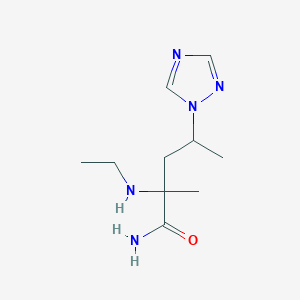
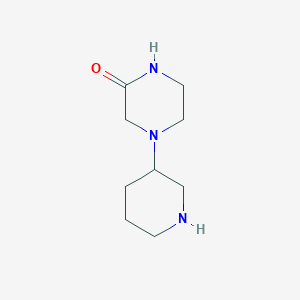
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)

